
2-Chloro-6,7-dimethoxy-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-6,7-dimethoxy-3-methylquinoline” is a chemical compound with the molecular formula C12H12ClNO2 . It has a molecular weight of 237.69 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6,7-dimethoxy-3-methylquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two functional groups, namely, chloro and methoxy groups, attached to it .
Physical And Chemical Properties Analysis
“2-Chloro-6,7-dimethoxy-3-methylquinoline” is a solid substance . It has a molecular weight of 237.69 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
2-Chloro-6,7-dimethoxy-3-methylquinoline is a compound of interest in pharmaceutical research due to its potential therapeutic properties. It is studied for its role in the synthesis of various pharmacologically active molecules. Researchers explore its potential as a precursor in the development of drugs targeting specific diseases, such as cancer and infectious diseases .
Antimicrobial Agents
This compound has shown promise in the development of antimicrobial agents. Its structure allows for modifications that can enhance its efficacy against a range of bacterial and fungal pathogens. Studies focus on its ability to disrupt microbial cell walls or inhibit essential enzymes, making it a candidate for new antibiotic formulations .
Chemical Synthesis
In organic chemistry, 2-Chloro-6,7-dimethoxy-3-methylquinoline is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in the creation of various chemical compounds, including those used in materials science and industrial applications .
Biochemical Research
The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows scientists to investigate how it binds to and affects the activity of specific enzymes, providing insights into enzyme function and regulation. This can lead to the development of enzyme inhibitors or activators for therapeutic use .
Material Science
2-Chloro-6,7-dimethoxy-3-methylquinoline is explored in material science for its potential use in the development of novel materials. Researchers investigate its properties to create materials with specific characteristics, such as improved conductivity, stability, or reactivity. These materials can be applied in electronics, coatings, and other advanced technologies .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its potential use as a pesticide or herbicide. Its ability to interfere with biological processes in pests or weeds makes it a candidate for developing new agricultural chemicals that are more effective and environmentally friendly .
Safety and Hazards
Wirkmechanismus
Mode of Action
The exact mode of action of 2-Chloro-6,7-dimethoxy-3-methylquinoline is currently unknown due to the lack of specific studies . .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Eigenschaften
IUPAC Name |
2-chloro-6,7-dimethoxy-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-8-5-10(15-2)11(16-3)6-9(8)14-12(7)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKKWBQAXORHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N=C1Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

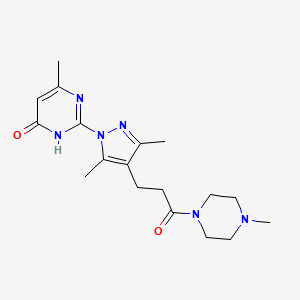


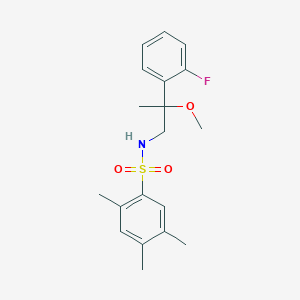
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430394.png)
![{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid](/img/structure/B2430395.png)
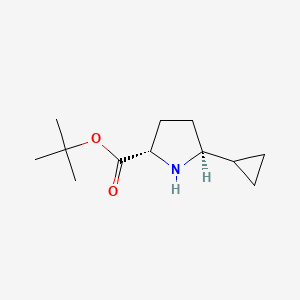
![2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2430397.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2430399.png)

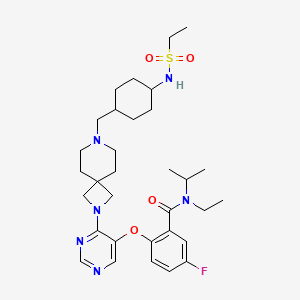
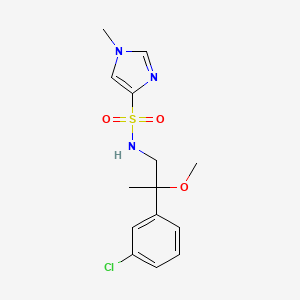
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2430407.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2430408.png)